2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid
Description
2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid is a complex organic compound that features a thiazole ring, a cyclohexyl group, and an acetic acid moiety
Properties
IUPAC Name |
2-[1-[(4-ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-10-12(20-9-15-10)13(19)16-14(8-11(17)18)6-4-3-5-7-14/h9H,2-8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRDEHBVJWJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)NC2(CCCCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetic acid moiety through esterification or amidation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts. The process would also need to ensure the purity of the final product, which might involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyclohexyl-containing molecules. Examples might be 2-aminothiazole and cyclohexylamine derivatives .
Uniqueness
What sets 2-[1-[(4-Ethyl-1,3-thiazole-5-carbonyl)amino]cyclohexyl]acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
